2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a fascinating synthetic compound belonging to a broader class of pyrazolo[3,4-d]pyrimidines. These compounds are structurally significant due to their complex, polycyclic frameworks and are valued for their pharmacological properties, making them subjects of extensive scientific research.
Propriétés
IUPAC Name |
2-[[1-(4-methylphenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-4-6-14(7-5-13)24-17-15(12-20-24)16(19-8-11-25)21-18(22-17)23-9-2-3-10-23/h4-7,12,25H,2-3,8-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNBZDBQWLCZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves a multi-step process, usually starting with the condensation of 4-chloro-3-nitropyrazole with appropriate amidine compounds. Subsequent cyclization and functional group transformations are performed under controlled conditions to introduce the pyrrolidinyl and p-tolyl moieties.
Industrial Production Methods
Industrial production follows similar synthetic routes but is optimized for scale, yield, and efficiency. Automated reactors and continuous flow systems are often employed to maintain stringent reaction conditions, ensuring high purity and consistent quality of the final product. Purification is achieved through crystallization and chromatography techniques.
Analyse Des Réactions Chimiques
Core Pyrazolo[3,4-d]pyrimidine Formation
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized through condensation reactions involving hydrazine derivatives and ketones or aldehydes. For example:
-
Enaminone intermediates (e.g., compound 2 in ) undergo cyclocondensation with hydrazine hydrate in refluxing ethanol to form pyrazolo[3,4-d]pyrimidine derivatives.
-
Key reagents : Hydrazine hydrate, ethanol, and catalytic acetic acid .
-
Mechanism : Aza-Michael addition followed by intramolecular cyclization to form the fused heterocycle .
3.2. Installation of the p-Tolyl Group
The p-tolyl substituent at position 1 is often introduced via direct alkylation or Suzuki/Miyaura coupling :
-
Example : Reaction of the pyrazolo[3,4-d]pyrimidine core with p-tolyl boronic acid using palladium catalysts .
-
Reagents : Pd(OAc)₂, ligands (e.g., Xantphos), and bases like K₂CO₃ .
Aminoethanol Coupling
The final step involves attaching the aminoethanol group via amide bond formation :
-
Method : EDCI/HOBT-mediated coupling between the pyrazolo[3,4-d]pyrimidine intermediate and ethanolamine .
-
Conditions : DMF or dichloromethane, room temperature to reflux .
Critical Reaction Data
Research Findings
-
Regioselectivity : The pyrazolo[3,4-d]pyrimidine core formation shows high regioselectivity when enaminones are used as starting materials .
-
Functional Group Compatibility : The aminoethanol group is introduced post-core synthesis to avoid interference with earlier coupling steps .
-
Optimization : Reactions using EDCI/HOBT for amide coupling are preferred due to high efficiencies and minimal side products .
Structural Confirmation
-
NMR Analysis : The pyrrolidinyl group’s protons typically appear as multiplets in the δ 1.5–3.5 ppm range, while the aminoethanol protons resonate as broad singlets (δ 3.0–4.0 ppm) .
-
Mass Spectrometry : The molecular ion peak (M+H⁺) at m/z 426–489 confirms the molecular formula .
This synthesis pathway highlights the importance of stepwise functionalization and catalyst selection in achieving high yields and purity. Further optimization of coupling conditions (e.g., solvent choice, temperature) could enhance scalability.
Applications De Recherche Scientifique
Anticancer Activity
The primary application of this compound lies in its anticancer properties. Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for the regulation of cell cycle and transcriptional control in cancer cells.
- Case Study : A study reported the development of KB-0742, a potent inhibitor of CDK9 derived from a similar scaffold. It demonstrated significant selectivity and potency against MYC-dependent cancers, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure could yield effective anticancer agents .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. The ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases.
- Research Insight : Studies have shown that certain pyrazolo derivatives can enhance neurogenesis and protect against neuronal apoptosis, indicating a potential application in treating conditions like Alzheimer's disease .
Inhibition of Enzymes
The compound has been investigated for its inhibitory effects on various enzymes, including lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer stem cell maintenance.
- Data Table: Enzyme Inhibition Studies
Synthetic Approaches
The synthesis of 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves multi-step organic reactions typically starting from readily available precursors.
Typical Synthetic Route
- Formation of the Pyrazolo Framework : The initial step involves the condensation of appropriate pyrimidine and pyrazole derivatives.
- Pyrrolidine Substitution : Introducing the pyrrolidine moiety through nucleophilic substitution reactions.
- Final Alkylation : The final product is obtained via alkylation with ethanolamine to introduce the aminoethanol group.
Mécanisme D'action
The mechanism of action of 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol primarily involves its interaction with specific molecular targets such as enzymes and receptors. It often functions by inhibiting enzyme activity, thereby modulating biochemical pathways involved in disease processes. For instance, it may target kinases involved in cell signaling, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
When compared to other pyrazolo[3,4-d]pyrimidines, 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol stands out due to its unique combination of functional groups, which enhances its reactivity and potential biological activity.
Similar Compounds
6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the p-tolyl and ethanol groups, altering its chemical and biological properties.
4-amino-pyrazolo[3,4-d]pyrimidine: : Simpler structure, used in different research contexts.
1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine: : Similar scaffold but without the pyrrolidinyl and ethanol functionalities.
This detailed analysis covers the essential aspects of 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol, highlighting its significance in various scientific and industrial fields.
Activité Biologique
The compound 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core with a pyrrolidine moiety, which is significant for its biological interactions.
1. Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including cell proliferation and survival. The inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.
- Target Kinases : Preliminary studies suggest that this compound may inhibit several receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. For instance, it has been shown to interact with the epidermal growth factor receptor (EGFR) and other related pathways that are pivotal in tumor growth and metastasis .
2. Histone Demethylase Inhibition
Another area of interest is the compound's activity against histone demethylases, particularly lysine-specific demethylase 1 (LSD1). LSD1 is involved in epigenetic regulation and has been implicated in various cancers.
- Research Findings : Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against LSD1, suggesting potential applications in epigenetic therapy for cancer .
Anticancer Activity
The anticancer properties of the compound have been evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 0.5 | EGFR inhibition |
| Colon Cancer | 0.8 | LSD1 inhibition |
| Lung Cancer | 0.6 | RTK pathway modulation |
These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer cell lines.
Case Study 1: In Vitro Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various pyrazolo derivatives and evaluated their biological activity against different cancer cell lines. The compound demonstrated significant antiproliferative effects, particularly in breast cancer cells, indicating its potential as an anticancer agent .
Case Study 2: In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic efficacy of this compound in animal models of cancer. The results showed a marked reduction in tumor size when administered at specific dosages, further supporting its role as a viable candidate for cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol?
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. A common approach is:
- Step 1: Nucleophilic substitution at the 4-position of pyrazolo[3,4-d]pyrimidine with an ethanolamine derivative under anhydrous acetonitrile or dichloromethane, followed by reflux (12–24 hours) to ensure complete reaction .
- Step 2: Introduction of the pyrrolidin-1-yl group at the 6-position via Buchwald-Hartwig amination or Ullmann coupling, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Step 3: Substitution at the 1-position with p-tolyl groups using aryl halides under Suzuki-Miyaura cross-coupling conditions .
Key considerations: Optimize reaction time, solvent polarity, and catalyst loading to minimize side products. Confirm purity via column chromatography and recrystallization (e.g., acetonitrile as solvent) .
Q. How can the structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns. For example, the ethanolamine group’s -OH proton appears as a broad singlet (~δ 5.2 ppm), while the p-tolyl methyl group resonates at δ 2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. To address this:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for variables like serum concentration and incubation time .
- Orthogonal Validation: Combine surface plasmon resonance (SPR) for binding affinity with enzymatic assays (e.g., ADP-Glo™) for functional activity .
- Impurity Profiling: Employ LC-MS to identify and quantify side products (e.g., deaminated derivatives) that may interfere with bioactivity .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and its target (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (ethanolamine -OH with backbone carbonyls) and π-π stacking (p-tolyl with hydrophobic residues) .
- Free Energy Perturbation (FEP): Calculate ΔΔG values to predict the impact of substituent modifications (e.g., replacing pyrrolidine with piperidine) on binding affinity .
- ADMET Prediction: Apply QikProp or SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Chemical Proteomics: Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins in cell lysates .
- Kinase Profiling: Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to map off-target effects .
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins in live cells to confirm engagement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Reported solubility variations (e.g., high in DMSO but low in water) are influenced by:
- Self-Association: Aggregation in aqueous buffers reduces apparent solubility. Use dynamic light scattering (DLS) to detect nanoscale aggregates .
- pH Effects: Protonation of the ethanolamine group (-NH) at physiological pH increases hydrophilicity. Measure solubility across pH 5–8 using shake-flask methods .
- Co-Solvent Systems: Optimize DMSO/water or PEG-based formulations for in vitro assays to balance solubility and bioactivity .
Structure-Activity Relationship (SAR) Considerations
Q. Which structural modifications enhance metabolic stability without compromising potency?
- Ethanolamine Group: Replace the -OH with a bioisostere (e.g., -OCH₃) to reduce Phase II glucuronidation. Validate stability in human liver microsomes (HLM) .
- Pyrrolidine Ring: Introduce fluorine atoms at the 3-position to block CYP3A4-mediated oxidation. Monitor metabolite profiles via LC-MS/MS .
- p-Tolyl Substituent: Substitute with electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking and reduce oxidative metabolism .
Methodological Resources
- Synthetic Protocols:
- Analytical Validation:
- Computational Tools:
- Biological Assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
